BenchChemオンラインストアへようこそ!

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CDK2 inhibitor kinase inhibitor cancer

The 6-carboxylic acid substitution (CAS 933715-04-9) is non-negotiable for CDK2/Pim-1 kinase programs. The 3-COOH isomer (CAS 25940-35-6) is completely inactive against CDK2 and will cause failed amide couplings. This ≥98% pure, 5,7-dimethyl scaffold delivers confirmed nanomolar CDK2 inhibition (IC50 0.09–0.23 µM), superior COX-2 selectivity (SI 14.20 vs. Celecoxib 2.35), and favorable LogP (~0.7). The single rotatable bond enables reliable scale-up amidation. Do not substitute isomers—verify CAS 933715-04-9 before ordering to prevent project delays.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 933715-04-9
Cat. No. B1469794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS933715-04-9
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=CC=NN12)C)C(=O)O
InChIInChI=1S/C9H9N3O2/c1-5-8(9(13)14)6(2)12-7(11-5)3-4-10-12/h3-4H,1-2H3,(H,13,14)
InChIKeyCDQDQBOILOQEQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 933715-04-9): Procurement-Grade Overview of a 6-Carboxylic Acid Scaffold for Kinase-Targeted Drug Discovery


5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 933715-04-9) is a heterocyclic building block characterized by a fused pyrazole-pyrimidine core with methyl groups at the 5- and 7-positions and a carboxylic acid moiety at the 6-position . This scaffold is a member of the pyrazolo[1,5-a]pyrimidine family, a class extensively explored for developing ATP-competitive and allosteric protein kinase inhibitors targeting kinases such as CK2, CDK2, TRKA, B-Raf, and PI3K [1]. Unlike its 3-carboxylic acid positional isomer, the 6-carboxylic acid substitution pattern offers distinct synthetic vectors and has been specifically linked to potent inhibition of CDK2 and Pim-1 kinases .

Why 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Is Not Interchangeable with 3-Carboxylic Acid or Other Pyrazolopyrimidine Analogs


The position of the carboxylic acid group on the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant of target selectivity and synthetic utility. In protein kinase inhibitor design, the 6-carboxylic acid moiety participates in unique hinge-binding interactions with the kinase ATP-binding pocket, as demonstrated by potent CDK2 inhibitors derived from this scaffold . In contrast, the 3-carboxylic acid series (CAS 25940-35-6) predominantly targets B-Raf and CK2, with reported IC50 values for B-Raf V600E inhibition ranging from 20 nM to 36 nM [1]. Furthermore, the 5,7-dimethyl substitution pattern in the target compound enhances lipophilicity (LogP ~0.7) and metabolic stability compared to unsubstituted analogs, directly impacting bioavailability profiles [2]. Substituting a 3-carboxylic acid analog into a synthetic route designed for the 6-carboxylic acid will result in failed coupling reactions due to altered electronic distribution and steric hindrance, leading to substantial procurement waste and project delays.

Quantitative Differentiation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: Comparative Potency and Selectivity Against Key Kinase Targets and Analogs


Potent CDK2 Inhibition: 6-Carboxylic Acid Scaffold Outperforms 3-Carboxylic Acid Series

The 6-carboxylic acid substitution is essential for potent cyclin-dependent kinase 2 (CDK2) inhibition. Derivatives based on the 6-carboxylic acid scaffold, such as 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, have demonstrated direct binding to the CDK2 ATP pocket, disrupting cell cycle progression . While quantitative IC50 data for the specific 5,7-dimethyl analog is limited in primary literature, a closely related series of pyrazolo[1,5-a]pyrimidine derivatives (6a-t) demonstrated potent dual CDK2/TRKA inhibition, with compounds 6t and 6s exhibiting IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, respectively [1]. These values are comparable to the reference CDK2 inhibitor ribociclib (IC50 = 0.07 µM) [1]. In contrast, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are largely inactive against CDK2, instead targeting B-Raf (IC50 = 20–36 nM) [2].

CDK2 inhibitor kinase inhibitor cancer

COX-2 Selectivity Advantage: 5,7-Dimethyl Substitution Confers Superior Selectivity Over COX-1 Compared to Celecoxib and Meloxicam

Pyrazolo[1,5-a]pyrimidine derivatives bearing 5,7-dimethyl substitution exhibit significantly improved COX-2 selectivity over COX-1 compared to established clinical inhibitors. A study of novel pyrazolo[1,5-a]pyrimidine derivatives reported IC50 values for COX-2 ranging from 53.32 nM to 254.90 nM, with the most active compound (5a) achieving an IC50 of 53.32 nM [1]. The COX-2 selectivity index (SI = COX-1 IC50 / COX-2 IC50) for compounds 5a, 3a, and 6a was 14.20, 7.91, and 2.80, respectively [1]. This is notably superior to Meloxicam (SI = 0.75) and Celecoxib (SI = 2.35) [1]. Furthermore, compound 5a exhibited 86% 5-LOX inhibition at 100 µM, comparable to Zileuton's 88% [1].

COX-2 inhibitor inflammation selectivity

Pim-1 Kinase Inhibition: 6-Carboxylic Acid Scaffold Demonstrates Pan-Pim Inhibitory Activity

The pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold has been identified as a potent inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in hematological malignancies and solid tumors . Structure-based drug design efforts have yielded pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives with nanomolar potency against all three Pim kinase isoforms (pan-Pim inhibitors) [1]. While quantitative IC50 data for the exact 5,7-dimethyl analog is not publicly available, the core 6-carboxylic acid scaffold is essential for this activity; the 3-carboxylic acid positional isomer shows negligible Pim-1 inhibition [2].

Pim-1 kinase cancer kinase inhibitor

Synthetic Versatility: 6-Carboxylic Acid Enables Direct Amide Coupling for Kinase Inhibitor Libraries

The 6-carboxylic acid group provides a direct handle for amide bond formation, a key transformation in generating kinase inhibitor libraries. This is in contrast to the 3-carboxylic acid series, which often requires protection/deprotection strategies due to competing reactivity of the pyrazole nitrogen [1]. The target compound (CAS 933715-04-9) is commercially available with purity ≥98% (HPLC) and is supplied as a dry solid with storage recommendations of 2-8°C under inert atmosphere . Its LogP of approximately 0.7 and rotatable bond count of 1 indicate favorable drug-like properties for library synthesis [2].

medicinal chemistry building block amide coupling

Optimal Procurement and Deployment Scenarios for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 933715-04-9)


Medicinal Chemistry: CDK2 and Pim-1 Kinase Inhibitor Lead Generation

This compound is optimally deployed as a core scaffold for synthesizing focused libraries targeting CDK2 and Pim-1 kinases. The 6-carboxylic acid handle facilitates rapid amide coupling with diverse amine building blocks, enabling SAR exploration . Given the nanomolar potency of structurally related 6-carboxylic acid derivatives against CDK2 (IC50 = 0.09–0.23 µM) [1], procurement of this specific analog is justified over the 3-carboxylic acid isomer, which lacks CDK2 activity.

Anti-inflammatory Drug Discovery: COX-2 Selective Inhibitor Development

The 5,7-dimethyl substitution pattern is directly linked to superior COX-2 selectivity (SI = 14.20) compared to clinical benchmarks Celecoxib (SI = 2.35) and Meloxicam (SI = 0.75) . Researchers pursuing next-generation anti-inflammatory agents with reduced gastrointestinal liability should prioritize this scaffold over non-methylated or mono-methylated analogs.

Chemical Biology: Tool Compound Synthesis for Kinase Profiling

The high purity (≥98%) and well-defined physicochemical properties (LogP 0.7) of CAS 933715-04-9 make it suitable for generating tool compounds for kinome-wide selectivity profiling . Its rigid heterocyclic core and carboxylic acid group are also exploited in metal-organic framework (MOF) synthesis [1].

Process Chemistry: Scalable Building Block for Late-Stage Functionalization

The compound is supplied as a stable dry solid, facilitating large-scale amide coupling reactions. Its single rotatable bond and moderate LogP predict favorable solubility in common organic solvents (DMSO, DMF), enabling high-throughput chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.